N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group, a phenylthiophenyl group, and a pyrazole carboxamide group
Preparation Methods
The synthesis of N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core thiophene structure, followed by the introduction of the phenyl and cyclopropylcarbamoyl groups. The final step involves the formation of the pyrazole carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: This compound has a similar structure but differs in the core ring system.
4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid:
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-23-15(9-10-20-23)17(24)22-19-16(18(25)21-13-7-8-13)14(11-26-19)12-5-3-2-4-6-12/h2-6,9-11,13H,7-8H2,1H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCITRGCDSGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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